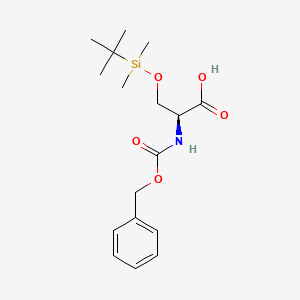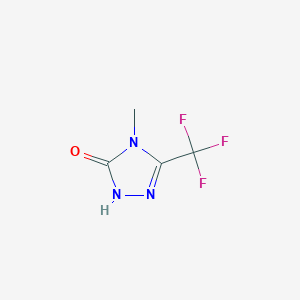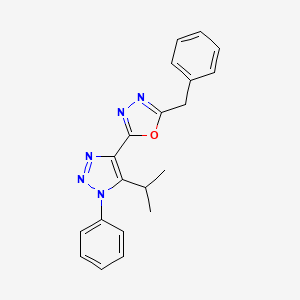
Methyl 2-(2,3-difluorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(2,3-difluorophenyl)acetate” is a chemical compound with the CAS Number: 1036273-31-0 . It has a molecular weight of 186.16 and its IUPAC name is methyl (2,3-difluorophenyl)acetate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(2,3-difluorophenyl)acetate” can be represented by the linear formula: C9H8F2O2 . The InChI code for this compound is 1S/C9H8F2O2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(2,3-difluorophenyl)acetate” has a molecular weight of 186.16 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Experimental Design
Methyl 2-(2,3-difluorophenyl)acetate has been used as a starting material in the synthesis of various compounds. For instance, Sun Xiao-qiang demonstrated its use in the synthesis of cyclen derivatives with fluorescence properties, leading to the development of 1,4,7,10-tetrakis[(2,3-difluorophenyl)ethyl]-1,4,7,10-tetraazacyclododecane, characterized by 1HNMR and IR spectroscopic analyses (Sun Xiao-qiang, 2010). This highlights its role in creating compounds with potential applications in fluorescence imaging or sensing.
The compound has also been involved in organic experiment designs for drug intermediates. For example, an experiment by W. Min utilized a related compound, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, which could be synthesized from a Grignard reaction. This experiment aimed at enhancing student participation in scientific research and experimental skills (W. Min, 2015).
Chemical Reactions and Properties
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, a compound similar to methyl 2-(2,3-difluorophenyl)acetate, has been studied for its reactivity as a difluorocarbene reagent. S. Eusterwiemann et al. found that under specific conditions, it acts as an efficient source of difluorocarbene, exhibiting significant carbene reactivity (Eusterwiemann, Martínez, & Dolbier, 2012). This research contributes to our understanding of carbene chemistry and its potential applications.
Environmental and Biological Applications
- The effects of methyl fluoride, a compound related to methyl 2-(2,3-difluorophenyl)acetate, on anaerobic microorganisms have been investigated. Studies by P. Janssen and P. Frenzel show that methyl fluoride can inhibit growth and methane production in certain microbial cultures, suggesting potential environmental applications (Janssen & Frenzel, 1997).
Material Science and Polymer Chemistry
- P. Stagnaro et al. conducted research on 2-hydroxymethylthiophene and its acetate, closely related to methyl 2-(2,3-difluorophenyl)acetate, focusing on polycondensations in acidic media. Their findings offer insights into the electrophilic substitutions and formation of conjugated sequences in polymers, relevant for material science and polymer chemistry (Stagnaro, Costa, & Gandini, 2001).
Mécanisme D'action
Target of Action
Many bioactive aromatic compounds, such as those containing the indole nucleus, bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of a compound refers to how it interacts with its target. This often involves binding to a specific site on the target molecule, which can inhibit its function or alter its behavior .
Biochemical Pathways
The affected pathways and their downstream effects would depend on the specific targets of the compound. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if a compound inhibits a key enzyme in a biochemical pathway, this could result in decreased production of a certain molecule in the cell .
Propriétés
IUPAC Name |
methyl 2-(2,3-difluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSOOBBCRUGSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2965043.png)

![2-[cycloheptyl(methyl)amino]-N-methylacetamide](/img/structure/B2965045.png)



![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2965054.png)
![N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2965055.png)




![2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide](/img/structure/B2965063.png)
